

Cefotaxime Stability: An In-depth Technical Guide on pH and Temperature Effects

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Compound of Interest

Compound Name: *Cefotaxima*

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This technical guide provides a comprehensive overview of the stability of the third-generation cephalosporin antibiotic, cefotaxime, under various pH and temperature conditions.

Understanding the degradation kinetics and pathways of cefotaxime is critical for ensuring its therapeutic efficacy and safety, from manufacturing and storage to clinical administration. This document summarizes key stability data, details experimental protocols for stability assessment, and visualizes the degradation pathways and experimental workflows.

Core Stability Profile of Cefotaxime

Cefotaxime is susceptible to degradation in aqueous solutions, a process significantly influenced by both pH and temperature. The primary mechanisms of degradation involve the hydrolysis of the β -lactam ring and the deacetylation at the C-3 position.^{[1][2]} The stability of cefotaxime is optimal in the acidic to neutral pH range.

Influence of pH

The pH of the solution is a critical determinant of cefotaxime's stability. The optimal pH range for cefotaxime stability is generally reported to be between 4.3 and 6.5.^{[1][3]} Outside of this range, the degradation is catalyzed by either hydrogen ions (in acidic conditions, $\text{pH} \leq 3.4$) or hydroxide ions (in alkaline conditions, $\text{pH} > 6.2$).^[3] In strongly acidic or alkaline media, the hydrolysis of the β -lactam nucleus is the predominant degradation pathway.^[2]

Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of cefotaxime. As with most chemical reactions, higher temperatures accelerate the degradation rate. Cefotaxime is significantly more stable at refrigerated or frozen temperatures compared to room temperature or elevated temperatures.

Quantitative Stability Data

The following tables summarize the stability of cefotaxime sodium under various pH and temperature conditions as reported in several studies. These data are essential for establishing appropriate storage and handling procedures.

Table 1: Stability of Cefotaxime Sodium in Aqueous Solutions at Various Temperatures

Temperature	Concentration	Vehicle	Stability (Time to <10% loss)	Citation
-10°C	Not Specified	5% Dextrose or 0.9% NaCl	> 112 days (less than 5% loss in 224 days)	[3]
4°C	Not Specified	5% Dextrose or 0.9% NaCl	~22 days (less than 9% loss in 42 days)	[3]
5°C	100 mg/mL	Sterile Water	Up to 5 days	[4][5][6]
24°C	Not Specified	5% Dextrose or 0.9% NaCl	~1 day (less than 3.1% loss in 1 day)	[3]
25°C	100 mg/mL	Sterile Water	Up to 24 hours	[4][5][6]
45°C	100 mg/mL	Sterile Water	~2 hours	[4][5][6]

Table 2: pH-Dependent Stability of Cefotaxime Sodium at 25°C

pH	Stability	Catalysis	Citation
< 3.4	Decreased	Hydrogen ion catalyzed	[3]
4.3 - 6.2	Optimal	Solvent catalyzed	[3]
4.5 - 6.5	Maximum	Spontaneous cleavage of β -lactam nucleus	[1][2]
> 6.2	Decreased	Hydroxide ion catalyzed	[3]

Experimental Protocols

The assessment of cefotaxime stability relies on validated, stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the determination of cefotaxime and its degradation products.

1. Instrumentation:

- High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 7.0) and methanol (100:37.5 v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 235 nm.[7]

- Column Temperature: 25°C.[7]

3. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of cefotaxime sodium reference standard in a suitable solvent (e.g., sterile water or mobile phase) and dilute to a known concentration (e.g., 1 µg/mL).[8]
- Sample Solution: Reconstitute the cefotaxime formulation as per its intended use and dilute with a suitable solvent to fall within the linear range of the assay.

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed.

- Acidic Degradation: Mix 1 mL of a 400 µg/mL cefotaxime solution with 1 mL of 0.5 M HCl and store at room temperature for 3 hours. Neutralize with 1 mL of 0.5 M NaOH before analysis. [9]
- Alkaline Degradation: Mix 1 mL of a 400 µg/mL cefotaxime solution with 1 mL of 0.01 M NaOH and store at room temperature for 5 minutes. Neutralize with 1 mL of 0.01 M HCl before analysis.[9]
- Oxidative Degradation: Treat the cefotaxime solution with a solution of hydrogen peroxide (e.g., 3%).[8]
- Thermal Degradation: Heat the cefotaxime solution under reflux for a specified period (e.g., 5 minutes).[8]

5. Analysis:

- Inject equal volumes of the standard, sample, and forced degradation solutions into the chromatograph.
- Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the intact cefotaxime.

Protocol 2: HPTLC Method for Stability Assessment

This protocol provides an alternative method for quantifying cefotaxime stability.

1. Instrumentation:

- HPTLC system with a sample applicator, developing chamber, and scanner.

2. Chromatographic Conditions:

- Stationary Phase: Silica gel 60F254 HPTLC plates.[\[5\]](#)
- Mobile Phase: A mixture of ethyl acetate, acetone, water, and acetic acid (10:5:3:2 v/v/v/v).
[\[5\]](#)
- Detection Wavelength: 254 nm.[\[4\]](#)

3. Standard and Sample Preparation:

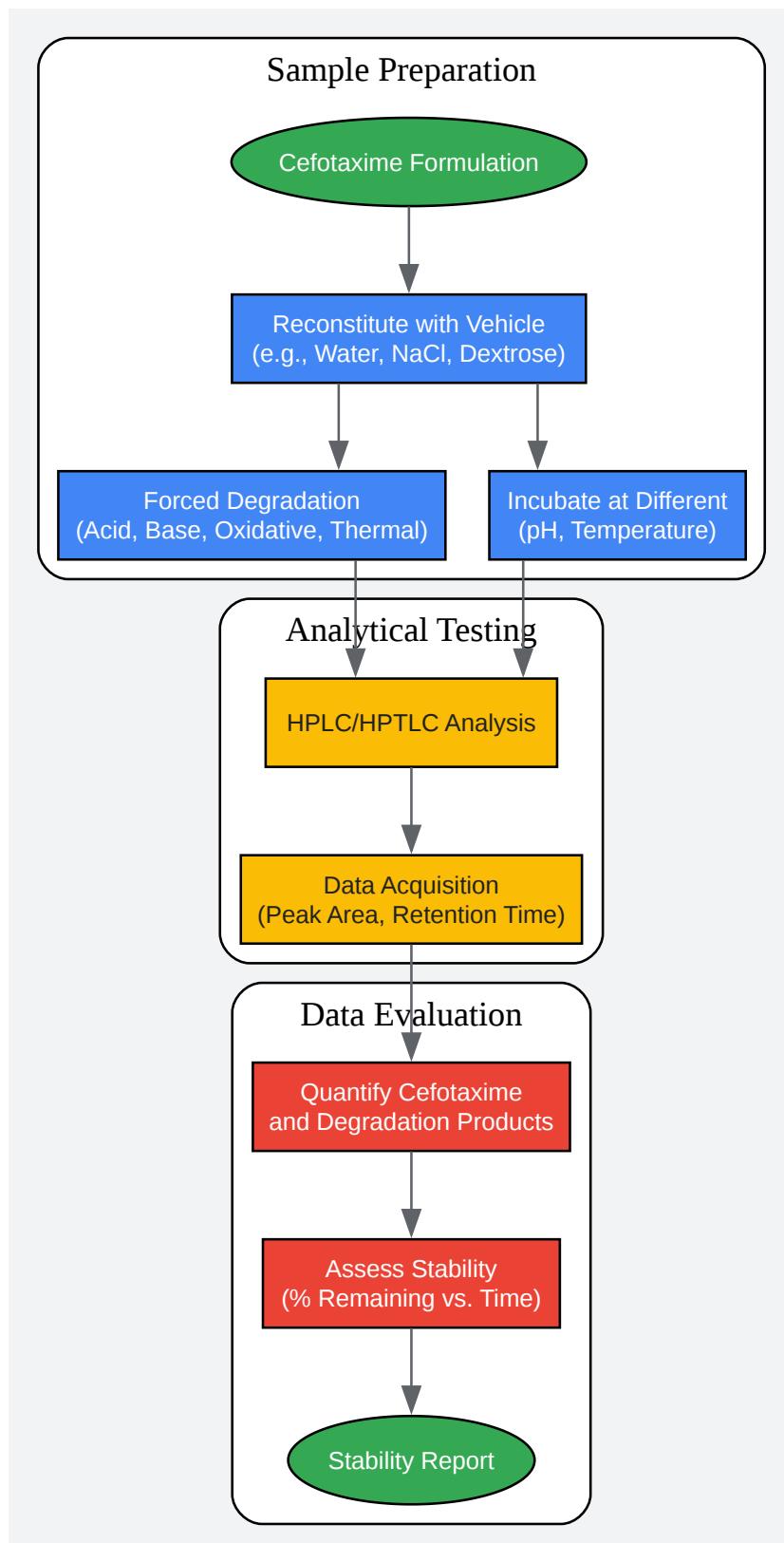
- Standard and Sample Application: Apply known volumes of standard and sample solutions to the HPTLC plate as bands.

4. Development and Analysis:

- Develop the plate in a chromatographic chamber saturated with the mobile phase.
- After development, dry the plate and scan it at the specified wavelength to quantify the spots.

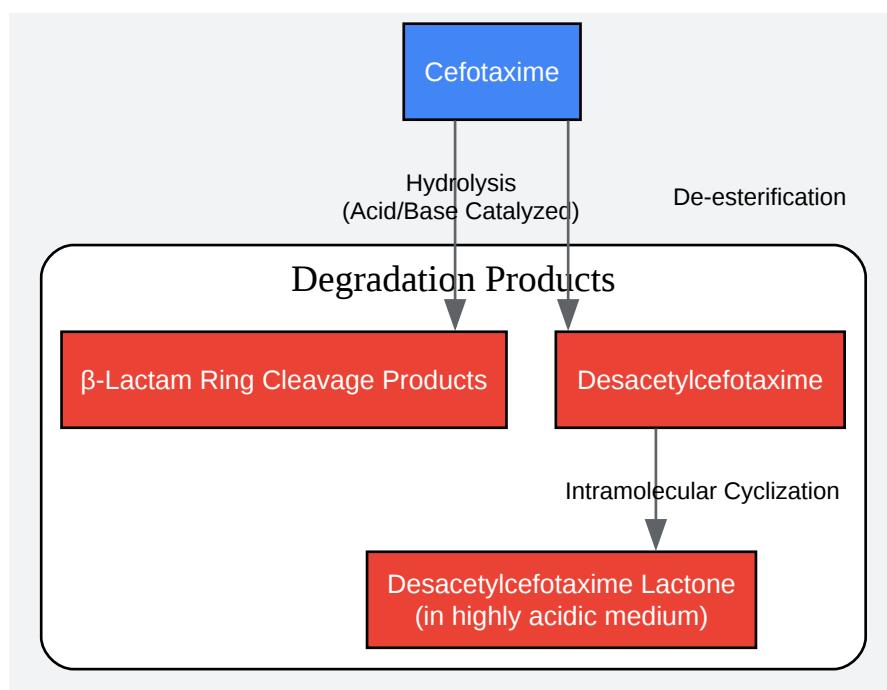
Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the degradation pathways of cefotaxime.



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Caption: Experimental workflow for cefotaxime stability testing.



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Caption: Major degradation pathways of cefotaxime.

Conclusion

The stability of cefotaxime is a multifaceted issue governed by pH and temperature. For optimal stability, cefotaxime solutions should be maintained within a pH range of 4.3 to 6.5 and stored at refrigerated or frozen temperatures. The provided data and protocols offer a foundational guide for researchers and professionals in the pharmaceutical field to ensure the quality, efficacy, and safety of cefotaxime-containing products. Adherence to rigorous stability testing as outlined is paramount in the development and handling of this important antibiotic.

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